molecular formula C22H27FO5 B12710728 9beta,11beta-Epoxy-6alpha-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione CAS No. 82662-44-0

9beta,11beta-Epoxy-6alpha-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione

Cat. No.: B12710728
CAS No.: 82662-44-0
M. Wt: 390.4 g/mol
InChI Key: NMNNKCZINHXRCS-DSGACSTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9beta,11beta-Epoxy-6alpha-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione: is a synthetic corticosteroid compound. It is structurally related to other corticosteroids like dexamethasone and betamethasone. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9beta,11beta-Epoxy-6alpha-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione involves multiple steps, starting from a suitable steroid precursor. One common method includes the following steps:

    Fluorination: The addition of a fluorine atom at the 6alpha position.

    Methylation: The addition of a methyl group at the 16beta position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the above steps. The process is optimized for yield and purity, often involving the use of high-pressure reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: Halogen substitution reactions can take place, especially at the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine under controlled conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a reference standard in analytical chemistry for the identification and quantification of corticosteroids.

Biology:

  • Studied for its effects on cellular processes, particularly in inflammation and immune response modulation.

Medicine:

  • Utilized in the treatment of inflammatory and autoimmune conditions due to its potent anti-inflammatory properties.
  • Investigated for its potential in treating certain cancers by modulating the immune response.

Industry:

  • Employed in the synthesis of other corticosteroid derivatives for pharmaceutical applications.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of specific genes involved in inflammatory and immune responses, leading to reduced production of pro-inflammatory cytokines and other mediators.

Comparison with Similar Compounds

    Dexamethasone: Another potent synthetic corticosteroid with similar anti-inflammatory properties.

    Betamethasone: Structurally similar with comparable pharmacological effects.

    Fluticasone: A corticosteroid used primarily in the treatment of asthma and allergic rhinitis.

Uniqueness:

  • The presence of the epoxy group at the 9,11 positions and the fluorine atom at the 6alpha position distinguishes it from other corticosteroids.
  • The specific combination of functional groups contributes to its unique pharmacokinetic and pharmacodynamic properties, making it particularly effective in certain medical applications.

Properties

CAS No.

82662-44-0

Molecular Formula

C22H27FO5

Molecular Weight

390.4 g/mol

IUPAC Name

(2S,8S,10S,11S,13S,14R,15S)-8-fluoro-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one

InChI

InChI=1S/C22H27FO5/c1-11-6-13-14-8-16(23)15-7-12(25)4-5-19(15,2)22(14)18(28-22)9-20(13,3)21(11,27)17(26)10-24/h4-5,7,11,13-14,16,18,24,27H,6,8-10H2,1-3H3/t11-,13-,14-,16-,18?,19-,20-,21-,22?/m0/s1

InChI Key

NMNNKCZINHXRCS-DSGACSTASA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4(C35C(O5)C[C@@]2([C@]1(C(=O)CO)O)C)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.